5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412021-98-8 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Characterization of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure, spectroscopic profile, and synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (CAS No: 412021-98-8). As a substituted indole, this compound represents a valuable scaffold in medicinal chemistry and drug development, primarily due to its structural analogy to the neurotransmitter serotonin and the versatile reactivity of its functional groups. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a centralized resource for its structural elucidation, characterization, and rational synthesis. We delve into the causality behind its chemical properties and provide field-proven protocols for its preparation and analysis.

Introduction: The Significance of the Substituted Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals. Its derivatives are renowned for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is of particular interest due to the strategic placement of three key functional groups on this privileged scaffold:

-

5-Hydroxy Group: This substitution creates a structural parallel to the endogenous neurotransmitter serotonin (5-hydroxytryptamine), making it a compelling starting point for the design of neuromodulatory agents.

-

2-Methyl Group: The presence of a methyl group at the C2 position enhances lipophilicity and can sterically influence binding interactions with biological targets. It also blocks potential metabolic pathways, potentially increasing the compound's stability.

-

3-Carbaldehyde Group: This versatile formyl group is a synthetic linchpin, enabling a multitude of chemical transformations such as condensations, oxidations, and reductions. It serves as a gateway to more complex molecular architectures, including various indole alkaloids and heterocyclic systems.[1]

This guide will systematically deconstruct the molecule's structure, provide a predictive spectroscopic profile for its unambiguous identification, and detail a robust synthetic protocol, thereby equipping researchers with the foundational knowledge required for its application in discovery programs.

Elucidation of the Molecular Structure

A thorough understanding of the molecule's architecture is paramount for predicting its reactivity and biological function.

Atomic Connectivity and Planarity

The core of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a bicyclic aromatic system composed of a fused benzene and pyrrole ring. The substituents are positioned as per IUPAC nomenclature. The inherent aromaticity of the indole ring system enforces a high degree of planarity. X-ray crystallography studies on analogous compounds, such as 5-methyl-1H-indole-3-carbaldehyde, confirm that the non-hydrogen atoms of the indole core are nearly coplanar.[2] This planarity is a critical factor in facilitating π-π stacking interactions in biological systems. In the solid state, molecules of this class are typically organized through a network of intermolecular hydrogen bonds, particularly involving the indole N-H and the carbonyl oxygen of the aldehyde.[2]

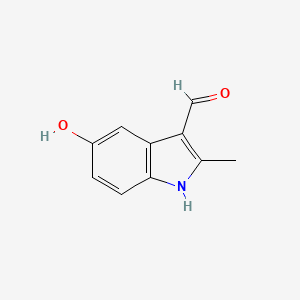

Caption: 2D structure of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Key Physicochemical Properties

A summary of the essential identifiers and properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | N/A |

| CAS Number | 412021-98-8 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.18 g/mol | [3] |

| SMILES | O=CC1=C(C)NC2=C1C=C(O)C=C2 | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for the structural verification and purity assessment of synthesized compounds. The following data represents a predictive profile based on established principles and data from analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Proton NMR provides definitive information about the electronic environment and connectivity of hydrogen atoms in the molecule. The electron-donating nature of the hydroxyl and methyl groups, combined with the electron-withdrawing aldehyde, creates a distinct and predictable pattern of chemical shifts.

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Prediction |

| ~12.0 | broad singlet | NH -1 | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom.[4] |

| ~10.0 | singlet | CH O-3 | The aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl double bond, resulting in a characteristic downfield singlet.[4] |

| ~9.5 | singlet | OH -5 | The phenolic proton signal is often a singlet and its chemical shift can be concentration and solvent dependent.[5] |

| ~7.8 | doublet | H -4 | This proton is peri to the electron-withdrawing aldehyde group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6 (meta-coupling is small). |

| ~7.2 | doublet | H -7 | This proton is adjacent to the indole nitrogen. |

| ~6.8 | doublet of doublets | H -6 | This proton is ortho to the electron-donating hydroxyl group, shifting it upfield. It is split by both H-7 (ortho-coupling) and H-4 (meta-coupling). |

| ~2.5 | singlet | CH ₃-2 | The methyl protons appear as a sharp singlet as there are no adjacent protons to couple with. |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: Carbon NMR complements proton NMR by providing a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.

| Predicted Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~185.0 | C HO-3 | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.[6] |

| ~152.0 | C 5-OH | Aromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen atom. |

| ~140.0 | C 2-CH₃ | The carbon bearing the methyl group. |

| ~135.0 | C 7a | Bridgehead carbon adjacent to the nitrogen atom.[6] |

| ~128.0 | C 3a | Bridgehead carbon adjacent to C3. |

| ~125.0 | C 4 | Aromatic CH carbon adjacent to the C3a bridgehead. |

| ~115.0 | C 6 | Aromatic CH carbon ortho to the hydroxyl group, shielded by its electron-donating effect. |

| ~112.0 | C 7 | Aromatic CH carbon adjacent to the C7a bridgehead. |

| ~110.0 | C 3 | Quaternary carbon attached to the aldehyde group. |

| ~12.0 | C H₃-2 | The methyl carbon appears in the typical upfield aliphatic region. |

Solvent: DMSO-d₆, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | O-H Stretch (broad) | Phenolic Hydroxyl (-OH) |

| 3300 - 3100 | N-H Stretch | Indole Amine (-NH) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 1680 - 1650 | C=O Stretch | Conjugated Aldehyde (-CHO)[5] |

| 1620 - 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

-

Molecular Ion (M⁺): The expected molecular ion peak will appear at m/z = 175.1, corresponding to the molecular formula C₁₀H₉NO₂. High-resolution mass spectrometry (HRMS) would confirm this with high accuracy.

-

Key Fragmentation: A prominent fragment would likely be observed at m/z = 146.1, corresponding to the loss of the formyl radical ([M-CHO]⁺). Another significant fragment could arise from the loss of carbon monoxide ([M-CO]⁺), also resulting in a fragment at m/z = 147.1.

Synthesis and Mechanistic Insights

A reliable synthetic route is crucial for accessing the compound for further study. The Vilsmeier-Haack reaction is the preeminent method for the formylation of electron-rich aromatic and heterocyclic rings, including indoles.[1]

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis involves the formylation of the precursor, 5-hydroxy-2-methyl-1H-indole, using a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Sources

"5-hydroxy-2-methyl-1H-indole-3-carbaldehyde derivatives and analogues"

An In-depth Technical Guide: Synthesis, Characterization, and Application of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde Derivatives and Analogues

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] This guide focuses on a specific, highly functionalized scaffold: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde . The strategic placement of a hydroxyl group at the C5 position renders it a structural analogue of the neurotransmitter serotonin, opening significant avenues in neuropharmacology.[3][4] Concurrently, the carbaldehyde at the C3 position serves as a versatile synthetic handle for generating diverse libraries of derivatives. This document provides a comprehensive overview of the synthesis of this core structure, detailed protocols for its derivatization, methods for its characterization, and a discussion of the known and potential biological activities of its analogues, including antioxidant, antimicrobial, and anticancer properties.[5][6][7] We will explore critical structure-activity relationships (SAR) to guide future drug discovery efforts, presenting field-proven insights into the rational design of novel therapeutic agents based on this promising scaffold.

The Indole Scaffold: A Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that forms the core of many biologically significant molecules, including the amino acid tryptophan. Its unique electronic properties and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for engaging with biological targets. Consequently, indole derivatives have been successfully developed into drugs across a wide therapeutic spectrum, from anti-inflammatory agents like Indomethacin to anti-migraine drugs like Sumatriptan.[8]

The specific focus of this guide, the 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde core, possesses three key features that make it particularly compelling for medicinal chemistry:

-

The 5-Hydroxy Group: This phenolic group is a strong hydrogen bond donor and can be readily oxidized, making it a critical pharmacophore for antioxidant activity and for mimicking the endogenous ligand serotonin (5-hydroxytryptamine).[3]

-

The 2-Methyl Group: Substitution at the C2 position enhances the electron-donating nature of the indole ring and provides steric bulk, which can be tuned to improve selectivity for specific biological targets.

-

The 3-Carbaldehyde Group: As an electrophilic center, the aldehyde is a highly versatile functional group. It is a crucial precursor for forming imines (Schiff bases), alcohols, carboxylic acids, and for participating in various C-C bond-forming reactions, enabling the synthesis of a vast array of analogues.[9][10]

Synthetic Strategies and Methodologies

The synthesis of derivatives based on this scaffold is a multi-stage process that begins with the construction of the core indole ring, followed by functionalization and subsequent derivatization.

Synthesis of the Core 5-hydroxy-2-methyl-1H-indole Scaffold

The most robust and scalable method for constructing the 5-hydroxy-2-methyl-indole core is the Nenitzescu Indole Synthesis . This reaction involves the condensation of a benzoquinone with an enamine, in this case, ethyl 3-aminocrotonate.

Expert Insight: The Nenitzescu reaction is the method of choice because it directly installs the required 5-hydroxy and 2-methyl substituents in a single, efficient cyclization step. While other indole syntheses exist, they often require more complex starting materials or less favorable reaction conditions for this specific substitution pattern. The initial product is the ethyl carboxylate at the C3 position, which acts as a protecting/directing group and can be subsequently removed.[11]

A subsequent hydrolysis and decarboxylation step yields the desired 5-hydroxy-2-methyl-1H-indole, the immediate precursor for the target molecule.

Introduction of the 3-Carbaldehyde: The Vilsmeier-Haack Reaction

With the core indole in hand, the next critical step is the introduction of the aldehyde functionality at the C3 position. The Vilsmeier-Haack reaction is the gold-standard method for this transformation.[8][12]

Causality Behind the Choice: The indole nucleus is an electron-rich heterocycle, with the C3 position being the most nucleophilic and thus most susceptible to electrophilic substitution.[13] The Vilsmeier-Haack reaction utilizes a mild electrophile, the Vilsmeier reagent (chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This approach is highly regioselective for the C3 position and proceeds under conditions that are mild enough to avoid decomposition of the sensitive hydroxy-indole scaffold.[12]

Diagram: Overall Synthetic Workflow

The following diagram illustrates the logical flow from commercially available starting materials to a final, biologically active derivative.

Caption: Synthetic pathway from starting materials to a final derivative.

Protocol: Synthesis of a Representative Schiff Base Derivative

This protocol details the final derivatization step, a self-validating system that includes reaction, purification, and confirmation.

Objective: To synthesize an N-((5-hydroxy-2-methyl-1H-indol-3-yl)methylene)aniline analogue.

Materials:

-

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (1.0 eq)

-

Substituted aniline (e.g., 4-bromoaniline) (1.05 eq)

-

Absolute Ethanol (20 mL per gram of aldehyde)

-

Glacial Acetic Acid (catalytic, ~3-5 drops)

-

Standard laboratory glassware for reflux

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde and the substituted aniline. Add absolute ethanol to dissolve the reactants.

-

Catalysis: Add 3-5 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine on the aldehyde carbonyl and the subsequent dehydration.[14]

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: The crude product should be purified to ensure scientific integrity. Recrystallization from ethanol is often sufficient. If necessary, perform column chromatography on silica gel to isolate the pure compound.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H NMR: Look for the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new imine proton signal (~8.5 ppm), along with characteristic signals for the indole and aniline protons.

-

FT-IR: Confirm the disappearance of the C=O stretch of the aldehyde (~1650 cm⁻¹) and the appearance of the C=N imine stretch (~1625 cm⁻¹).

-

LC-MS: Verify the molecular weight of the product.

-

Biological Activities and Therapeutic Potential

Derivatives of the core scaffold have demonstrated a wide array of biological activities. The combination of the indole nucleus, the 5-hydroxy group, and the versatile C3-substituent allows for the targeting of multiple biological systems.

Antioxidant Activity

Free radicals and oxidative stress are implicated in numerous pathologies, including cancer and neurodegenerative diseases.[5] The 5-hydroxyindole moiety is a classic antioxidant pharmacophore. The phenolic proton is readily donated to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).

Studies on related indole-3-carbaldehyde analogues have shown that derivatization can significantly enhance this intrinsic activity. For instance, conjugation with aryl amines to form Schiff bases can lead to compounds with superior antioxidant potential compared to standards like butylated hydroxyanisole (BHA).[5]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[15] Indole derivatives are a promising class of compounds in this area.[16] Semicarbazone and thiosemicarbazone derivatives of indole-3-carbaldehydes have shown potent antibacterial activity.[7][14]

Notably, analogues containing halogens (e.g., 5-bromo or 5-chloro) on the indole ring exhibit significant inhibitory activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[7]

Anticancer Potential

The indole scaffold is present in numerous anticancer agents. Derivatives of 5-hydroxyindole have been investigated as potential anti-breast cancer agents, demonstrating cytotoxicity against cancer cells with less toxicity towards normal cells.[17] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways. The ability to easily generate a library of diverse analogues from the 3-carbaldehyde allows for high-throughput screening to identify potent and selective cytotoxic compounds.

Neuropharmacological Applications

The structural similarity of the 5-hydroxyindole core to serotonin is its most compelling feature for neuropharmacology.[3] This suggests that derivatives could act as ligands for serotonin receptors, which are targets for drugs treating depression, anxiety, and other CNS disorders.[4]

Furthermore, derivatives of indole-3-carbaldehyde have been shown to possess potent anticholinesterase activity.[14] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. This dual potential as a serotonin analogue and a cholinesterase inhibitor makes this scaffold a highly attractive starting point for the development of multi-target drugs for complex neurological diseases.

Table 1: Summary of Biological Activities for Representative Indole-3-Carbaldehyde Analogues

| Derivative Class | Target/Assay | Key Finding | Reference |

| Aryl Imine Analogue | DPPH Radical Scavenging | Analogue with a methoxy-substituted phenol showed superior activity to BHA standard. | [5] |

| Thiosemicarbazone | Acetylcholinesterase (AChE) | A dimethyl-substituted derivative exhibited potent inhibition (90.36%). | [14] |

| Semicarbazone | Antibacterial (MIC) | 5-Bromo derivative showed strong activity against S. aureus (MIC = 100 µg/mL). | [7] |

| Carboxylic Acid | Cytotoxicity (Breast Cancer) | Novel 5-hydroxyindole-3-carboxylic acid derivatives showed promising cytotoxic effects. | [17] |

Diagram: General Biological Screening Workflow

Caption: A typical workflow for identifying and optimizing lead compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the foundation of rational drug design. For the 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde scaffold, several key SAR insights have been elucidated.

-

Influence of the C5-Substituent: The 5-OH group is critical for antioxidant activity. Replacing it with a methoxy (-OCH₃) group may alter its radical scavenging mechanism but can maintain or improve activity in certain contexts by increasing metabolic stability and lipophilicity. Halogenation at C5 (e.g., -Br, -Cl) is a proven strategy for enhancing antibacterial activity.[7]

-

Role of the N1-Position: The indole N-H is a hydrogen bond donor. N-alkylation or N-acylation removes this capability but increases lipophilicity, which can improve cell membrane permeability. N-acylation of indole-3-carboxaldehyde has been shown to abolish antioxidant activity, suggesting the N-H proton is important, while subsequent coupling of aryl amines restores and enhances it.[5]

-

Impact of the C3-Aldehyde Derivative: The nature of the group attached to the C3-methylene bridge is a primary determinant of activity.

-

For anticholinesterase activity , N-alkylation on a terminal thiosemicarbazone moiety dramatically increased potency, suggesting hydrophobic interactions in the enzyme's active site are crucial.[14]

-

For antioxidant activity , attaching an aryl amine with an electron-donating group (e.g., -OCH₃) enhances radical scavenging, likely by stabilizing the resulting radical through resonance.[5][18]

-

Diagram: Key SAR Insights for the Scaffold

Caption: Structure-Activity Relationship map for the core scaffold.

Future Directions and Outlook

The 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde scaffold represents a rich platform for the discovery of new therapeutic agents. Based on the available data, several promising research avenues warrant further investigation:

-

Combinatorial Library Synthesis: Leverage the versatility of the 3-carbaldehyde to synthesize a large, diverse library of derivatives. Automated synthesis and high-throughput screening could rapidly identify novel hits for various biological targets.

-

Exploration of Neuropharmacological Targets: Given the structural analogy to serotonin, a focused effort to screen derivatives against a panel of 5-HT receptor subtypes is highly justified. This could lead to novel treatments for CNS disorders.

-

Development of Multi-Target Agents: Investigate derivatives for dual-inhibitory activity, such as combined anticholinesterase and antioxidant properties, which could be a more effective strategy for treating multifactorial diseases like Alzheimer's.

-

Computational Modeling: Employ molecular docking and dynamics simulations to better understand the binding modes of active compounds within their target proteins. This will enable more precise, data-driven optimization of lead compounds.

References

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.

- Naik, N., Kumar, H. V., & Roopashree, N. M. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

- 1H-indole-3-carbaldehyde Inform

- 5-Hydroxy-1H-indole-3-carbaldehyde Product Inform

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde and related derivatives. ResearchGate. [Link]

-

Wang, G. (2010). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. [Link]

-

5-hydroxy-2-methyl-1H-indole-3-carboxylic acid Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Ge, Y.-H., Wu, Y.-M., & Xue, Z.-J. (2006). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. Chinese Journal of Organic Chemistry. [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

-

Mamani, L., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

Al-Shamari, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 4770. [Link]

-

Name, A., et al. (Year). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal Name, Volume(Issue), pages. [Link]

-

Mohammadi-Farani, A., et al. (2020). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Polycyclic Aromatic Compounds, 42(4), 1481-1495. [Link]

-

Yildiz, I., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 23(3), 548. [Link]

-

Kumar, V., & Aggarwal, S. (2023). Indole-Containing Metal Complexes and Their Medicinal Applications. Inorganics, 11(7), 282. [Link]

-

Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link]

-

Serotonin. Wikipedia. [Link]

-

Sharma, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. [Link]

-

Structure Activity Relationships. Drug-Design.org. [Link]

-

Reactions of Indoles with Metal-Bound Carbenoids. ResearchGate. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Substituted Indole-3-carboxaldehyde Derivatives [sioc-journal.cn]

- 13. researchgate.net [researchgate.net]

- 14. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 17. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Unveiling the Therapeutic Promise of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide to Potential Targets

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold." This guide focuses on a specific, yet under-explored derivative, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde , to delineate its potential therapeutic targets. While direct research on this molecule is nascent, a comprehensive analysis of its constituent functional groups and the broader class of indole-3-carbaldehydes allows for the formulation of robust hypotheses regarding its mechanism of action and therapeutic utility. This document will serve as a technical roadmap for researchers and drug development professionals aiming to investigate this promising compound.

Structural Features and Their Bioactivity Implications

The therapeutic potential of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be dissected by examining its key structural motifs: the indole core, the 3-carbaldehyde group, the 5-hydroxy substituent, and the 2-methyl group.

-

The Indole-3-carbaldehyde Core: This fundamental structure is a known metabolite of dietary L-tryptophan, synthesized by gut microbiota.[2] It exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[3] The aldehyde group at the 3-position is a key reactive center, enabling the formation of Schiff bases and other covalent or non-covalent interactions with biological macromolecules.

-

The 5-Hydroxy Group: The presence of a hydroxyl group at the 5-position is particularly significant. This substitution is also found in the neurotransmitter serotonin (5-hydroxytryptamine), suggesting that 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde could interact with serotonergic pathways.[4] Furthermore, this hydroxyl group can act as a hydrogen bond donor and acceptor, enhancing binding affinity to protein targets. It also imparts antioxidant properties by scavenging free radicals.

-

The 2-Methyl Group: The methyl group at the 2-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with target proteins. It can enhance binding to hydrophobic pockets within enzymes or receptors and may protect the indole ring from certain metabolic transformations, potentially increasing the compound's bioavailability and half-life.

Potential Therapeutic Targets and Mechanisms of Action

Based on the structural analysis and data from related compounds, several key therapeutic targets can be proposed for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

The Aryl Hydrocarbon Receptor (AhR): A Gateway to Immune Modulation

The parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[2] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, particularly at mucosal surfaces.

Proposed Mechanism: Activation of AhR in intestinal immune cells by 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is hypothesized to stimulate the production of Interleukin-22 (IL-22).[2] IL-22 is a cytokine critical for maintaining mucosal barrier integrity and promoting antimicrobial defense. This suggests a therapeutic potential in inflammatory bowel disease (IBD) and other conditions characterized by compromised gut barrier function.

Diagram: Proposed AhR Signaling Pathway

Caption: Proposed activation of the AhR pathway.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of the closely related 5-hydroxyindole-3-carboxylic acid have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) while showing minimal toxicity to normal cells.[5] This suggests that 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may possess anticancer properties.

Potential Molecular Targets:

-

Tubulin Polymerization: Many indole derivatives are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The 3-carbaldehyde moiety could potentially interact with the colchicine binding site on tubulin.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde could potentially inhibit protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular signaling kinases (e.g., Akt, MAPK).

-

Induction of Oxidative Stress: The 5-hydroxy group can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can induce apoptosis.

Experimental Workflow: Screening for Anticancer Activity

Caption: Workflow for anticancer screening.

Neuroprotection and Cholinesterase Inhibition

The structural similarity of the 5-hydroxyindole moiety to serotonin suggests potential interactions with targets in the central nervous system.[4] Furthermore, derivatives of indole-3-carboxaldehyde have been explored for their anticholinesterase activity, indicating a potential therapeutic role in neurodegenerative diseases like Alzheimer's disease.[6]

Proposed Mechanisms:

-

Cholinesterase Inhibition: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

-

Antioxidant Activity: The 5-hydroxy group can confer neuroprotective effects by scavenging free radicals and reducing oxidative stress, a key pathological feature of many neurodegenerative disorders.

Antimicrobial and Antifungal Activity

Indole-3-carbaldehyde has demonstrated antifungal activity against Fusarium solani by disrupting the mitochondrial electron transport chain.[7] The broader class of indole derivatives is known for its wide-ranging antimicrobial properties.[1]

Proposed Mechanism: 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. Its antifungal mechanism could specifically involve the inhibition of mitochondrial respiratory complexes, leading to ATP depletion and cell death.

Experimental Protocols for Target Validation

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Preparation of Reagents:

-

AChE enzyme solution (from electric eel).

-

Acetylthiocholine iodide (ATCI) substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

Phosphate buffer (pH 8.0).

-

Test compound (5-hydroxy-2-methyl-1H-indole-3-carbaldehyde) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a vehicle control (DMSO).

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against the logarithm of the inhibitor concentration.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant cell line (e.g., MCF-7 for breast cancer) in appropriate media until approximately 80% confluency.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a suitable solubilization buffer.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, representing the concentration that reduces cell viability by 50%.

-

Quantitative Data Summary

While specific quantitative data for 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is not yet available, the following table presents representative data for related compounds to provide a benchmark for future studies.

| Compound/Derivative Class | Assay | Target Cell Line/Enzyme | Activity (IC50/EC50) | Reference |

| 5-hydroxyindole-3-carboxylic acid ester derivative | MTT Assay | MCF-7 (Breast Cancer) | 4.7 µM | [5] |

| Indole-3-carboxaldehyde | Antifungal Assay | Fusarium solani | 59.563 µg/mL (EC50) | [7] |

| Indole-3-carboxaldehyde thiosemicarbazone derivative | CUPRAC Antioxidant Assay | - | Potent reducing capacity | [6] |

Conclusion and Future Directions

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde is a molecule of significant therapeutic potential, poised at the intersection of several key signaling pathways relevant to human disease. Based on a robust analysis of its chemical structure and the known bioactivities of related indole derivatives, we have identified the Aryl Hydrocarbon Receptor, key proteins in cancer proliferation pathways, cholinesterases, and microbial targets as high-priority areas for investigation. The experimental protocols and workflows outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Future research should focus on the synthesis and in vitro and in vivo characterization of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde to validate these proposed therapeutic targets and pave the way for its development as a novel therapeutic agent.

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. [Link]

-

Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 318-327. [Link]

-

Li, Y., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Molecules, 28(14), 5361. [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(2), 116-123. [Link]

-

El-Sawy, E. R., et al. (2023). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]

-

Wikipedia. (2023). Indole-3-carbaldehyde. [Link]

-

Fun, H. K., et al. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2691. [Link]

-

Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. [Link]

-

Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 8567016. [Link]

-

PubChem. (n.d.). 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 7. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde via Nenitzescu Reaction

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Bio-active Indole Scaffold

The 5-hydroxyindole framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products, such as the neurotransmitter serotonin, and synthetic pharmaceuticals.[1][2][3] The Nenitzescu indole synthesis, first reported in 1929, remains a highly effective and versatile method for constructing these valuable 5-hydroxyindole systems from readily available 1,4-benzoquinones and β-enamines.[4] This application note provides a comprehensive, three-stage protocol for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, a key intermediate for the development of novel therapeutics.

The synthetic strategy detailed herein begins with the classic Nenitzescu reaction to construct the indole core as an ethyl ester. This is followed by a saponification and subsequent decarboxylation to yield the foundational 5-hydroxy-2-methyl-1H-indole. The final stage involves a regioselective formylation at the C3 position using the Vilsmeier-Haack reaction to furnish the target aldehyde. This guide emphasizes the causality behind procedural choices, providing field-proven insights to ensure reproducibility and success.

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages, each with its own distinct chemical transformation. Understanding this workflow is critical for efficient planning and execution.

Figure 1: Three-stage synthetic workflow from starting materials to the final product.

Stage 1: Nenitzescu Synthesis of Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

This initial stage constructs the core indole ring system. The reaction is a condensation between a quinone and an enamine.

Reaction Mechanism: The Nenitzescu-Allen Pathway

The generally accepted mechanism involves an initial Michael addition of the enamine to the benzoquinone, followed by cyclization and aromatization to form the stable 5-hydroxyindole product.

Figure 2: Simplified mechanism of the Nenitzescu indole synthesis.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade |

| 1,4-Benzoquinone | 108.09 | 10.81 g | 100 | >98% |

| Ethyl β-aminocrotonate | 129.16 | 12.92 g | 100 | >97% |

| Acetone | 58.08 | 250 mL | - | ACS Grade |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | 37% w/w |

| Sodium Bicarbonate Solution | 84.01 | As needed | - | Saturated |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Laboratory |

| Dichloromethane | 84.93 | As needed | - | ACS Grade |

| Hexane | 86.18 | As needed | - | ACS Grade |

Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-benzoquinone (10.81 g, 100 mmol) and acetone (250 mL). Stir the mixture until the benzoquinone is fully dissolved.

-

Reagent Addition: Add ethyl β-aminocrotonate (12.92 g, 100 mmol) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

-

Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a dark solid.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate as a crystalline solid. Further purification can be achieved by column chromatography on silica gel if necessary.

Expert Insight: The choice of acetone as a solvent is traditional and effective, though other solvents like nitromethane have been reported to improve yields in some cases.[4] Reflux conditions provide the necessary activation energy for the cyclization and aromatization steps. Careful monitoring by TLC is crucial to avoid the formation of byproducts from prolonged heating.

Stage 2: Synthesis of 5-hydroxy-2-methyl-1H-indole

This stage involves the removal of the ethyl carboxylate group at the C3 position through a two-step hydrolysis and decarboxylation sequence.

Protocol: Hydrolysis of the Ester

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate from Stage 1 in a mixture of methanol (100 mL) and water (25 mL).

-

Saponification: Add sodium hydroxide (6.0 g, 150 mmol) and stir the mixture at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.[5]

-

Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol: Decarboxylation of the Carboxylic Acid

-

Reaction Setup: Place the dried 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid in a flask with N,N-dimethylformamide (DMF, 50 mL) and potassium carbonate (0.5 equivalents).[6]

-

Reaction: Heat the mixture to 95-100°C and stir for 4-6 hours, or until gas evolution ceases and TLC confirms the absence of starting material.[7]

-

Work-up: Cool the reaction mixture, pour it into ice-water (200 mL), and extract with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 5-hydroxy-2-methyl-1H-indole can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Expert Insight: Decarboxylation of indole-3-carboxylic acids is often facile due to the stability of the resulting C3-anion, which is rapidly protonated. The use of a high-boiling polar aprotic solvent like DMF facilitates the reaction. The basic conditions with K₂CO₃ can also promote the process.[6]

Stage 3: Vilsmeier-Haack Formylation of 5-hydroxy-2-methyl-1H-indole

The final stage introduces the aldehyde functionality at the electron-rich C3 position, which is now unsubstituted. The Vilsmeier-Haack reaction is a classic and highly efficient method for this transformation.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent is then attacked by the nucleophilic indole ring, followed by hydrolysis to yield the aldehyde.[9][10]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Grade |

| 5-hydroxy-2-methyl-1H-indole | 147.17 | 7.36 g | 50 | >98% |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5.5 mL (8.43 g) | 55 | >99% |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Anhydrous |

| Sodium Hydroxide Solution | 40.00 | As needed | - | 1 M |

| Ice | 18.02 | As needed | - | - |

Experimental Protocol

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (nitrogen or argon), cool anhydrous DMF (25 mL) to 0°C in an ice bath. Slowly add phosphorus oxychloride (5.5 mL, 55 mmol) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 5-hydroxy-2-methyl-1H-indole (7.36 g, 50 mmol) in anhydrous DMF (25 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.[11]

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and slowly quench by the addition of crushed ice, followed by the careful addition of 1 M sodium hydroxide solution until the mixture is basic (pH > 9).

-

Work-up: Heat the mixture to 50-60°C for 30 minutes to ensure complete hydrolysis of the iminium salt intermediate. Cool to room temperature.

-

Isolation and Purification: The product may precipitate upon cooling. Collect the solid by filtration, wash thoroughly with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Expert Insight: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of indoles lacking a substituent at that position. The hydroxyl group at C5 is electron-donating, further activating the ring towards electrophilic substitution and facilitating the reaction. It is critical to perform the initial stages of the reaction under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.

Conclusion

This three-stage protocol provides a reliable and well-documented pathway for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, starting from the versatile Nenitzescu indole synthesis. By understanding the mechanistic underpinnings of each transformation—indole formation, ester hydrolysis, decarboxylation, and formylation—researchers can effectively troubleshoot and adapt this procedure for the synthesis of a variety of substituted 5-hydroxyindole derivatives. The target molecule serves as a valuable building block for further elaboration in drug discovery and materials science programs.

References

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. Available at: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

New practical synthesis of 5‐formylindole. ResearchGate. Available at: [Link]

-

Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. Available at: [Link]

-

The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. Organic Reactions. Available at: [Link]

-

General synthetic method for NH-indoles starting from N-hydroxyindoles. ResearchGate. Available at: [Link]

- Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.

-

Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Thieme Synlett. Available at: [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Photoredox-Catalyzed Decarboxylative C-Terminus Functionalization and Bioconjugation of Peptides. Chemical Science. Available at: [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. organicreactions.org [organicreactions.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

The Versatile Scafford: Synthesizing Novel Heterocyclic Compounds from 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

Introduction: The Significance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and the reactivity of its various positions make it an exceptional building block for the synthesis of complex molecular architectures. Among the vast family of indole derivatives, 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde stands out as a particularly versatile precursor for the construction of novel heterocyclic systems. The presence of three distinct functional groups—a hydroxyl group at the 5-position, a methyl group at the 2-position, and a formyl group at the 3-position—offers a rich landscape for chemical transformations, enabling the generation of a diverse array of fused and substituted heterocyclic compounds with significant potential in drug discovery and materials science. This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds from this valuable starting material, with a focus on explaining the rationale behind the experimental choices to empower researchers in their synthetic endeavors. The inherent reactivity of this trifunctional indole derivative opens avenues to explore novel chemical space, leading to the discovery of compounds with promising biological activities, including antimicrobial and anticancer properties.[1][2]

Part 1: Synthesis of the Starting Material: 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

The crucial first step is the efficient synthesis of the title compound. The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the indole ring.[5]

Protocol 1: Synthesis of 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of substituted indoles.[6]

Reaction Scheme:

A schematic of the Vilsmeier-Haack formylation.

Materials:

-

5-Hydroxy-2-methylindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Reaction with Indole: Dissolve 5-hydroxy-2-methylindole (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the effervescence ceases and the pH is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

Rationale for Experimental Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water; therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its decomposition and ensure high yields.

-

Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5 °C) is essential to control the reaction rate and prevent the formation of byproducts.

-

Alkaline Work-up: The acidic reaction mixture is neutralized with a base (sodium bicarbonate) to quench the reaction and facilitate the extraction of the organic product.

-

Chromatographic Purification: Column chromatography is employed to separate the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.

Part 2: Synthesis of Novel Heterocyclic Compounds

The aldehyde functionality at the C3 position of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile handle for the construction of various heterocyclic rings through condensation and multicomponent reactions.

Application Note 1: Synthesis of Indole-Fused Pyrimidines via Multicomponent Reaction

Pyrimido[4,5-b]indoles are a class of heterocyclic compounds with a wide range of biological activities. A four-component reaction provides an efficient and atom-economical approach to synthesize these complex structures in a single step.[7][8]

Reaction Scheme:

Four-component synthesis of pyrimido[4,5-b]indoles.

Protocol 2: One-Pot Synthesis of Substituted 6-Hydroxy-8-methyl-9H-pyrimido[4,5-b]indoles

This protocol is adapted from a reported four-component synthesis of pyrimido[4,5-b]indoles.[7]

Materials:

-

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium iodide (NH₄I)

-

Sodium periodate (NaIO₄)

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

-

1,2-Dichlorobenzene

-

Oven-dried reaction vessel with a stir bar

-

Column chromatography supplies

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel equipped with a stir bar, add 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde (0.2 mmol), the aromatic aldehyde (0.4 mmol), ammonium iodide (0.6 mmol), sodium periodate (0.2 mmol), DMSO (0.4 mmol), and iodine (0.04 mmol).

-

Solvent Addition: Add 1,2-dichlorobenzene (0.6 mL) to the reaction vessel.

-

Inert Atmosphere: Purge the reaction vessel with oxygen three times.

-

Heating: Stir the reaction mixture at 150 °C for 16 hours.

-

Work-up: After cooling to room temperature, remove the volatile components under reduced pressure.

-

Purification: Purify the residue by column chromatography on neutral alumina to obtain the desired pyrimido[4,5-b]indole derivative.

Rationale for Experimental Choices:

-

Multicomponent Strategy: This approach allows for the rapid construction of a complex heterocyclic system from simple starting materials in a single step, which is highly efficient.[9]

-

Ammonium Iodide as Nitrogen Source: Ammonium iodide serves as the source for both nitrogen atoms in the pyrimidine ring.

-

Oxidative System: The combination of NaIO₄, DMSO, and I₂ acts as an oxidative system to facilitate the cyclization and aromatization steps.

-

High Temperature: The reaction requires a high temperature to overcome the activation energy for the multiple bond-forming events.

Data Summary Table:

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indole | Expected good yield |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indole | Expected good yield |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-hydroxy-8-methyl-9H-pyrimido[4,5-b]indole | Expected good yield |

| Yields are estimations based on similar reported reactions and would need to be determined experimentally. |

Application Note 2: Synthesis of Indole-Substituted Chromenes via Knoevenagel Condensation and Cyclization

The reaction of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde with active methylene compounds, such as malononitrile, followed by an intramolecular cyclization involving the hydroxyl group, can lead to the formation of novel chromeno[2,3-b]indole derivatives.[1][10][11] The initial step is a Knoevenagel condensation, a well-established method for forming carbon-carbon double bonds.[12]

Reaction Scheme:

Sources

- 1. One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Welcome to the technical support center for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The methodologies and advice provided herein are grounded in established chemical principles and validated through practical application.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde, which is often achieved via a Vilsmeier-Haack type formylation of 5-hydroxy-2-methyl-1H-indole.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of the desired 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde. What are the likely causes and how can I rectify this?

Answer:

Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Let's break down the potential causes and their solutions systematically.

1. Purity and Stoichiometry of Reagents:

-

Causality: The Vilsmeier-Haack reaction is highly sensitive to the quality and ratio of the reagents. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide (commonly N,N-dimethylformamide, DMF), must be prepared correctly. Impurities in the starting 5-hydroxy-2-methyl-1H-indole can also interfere with the reaction.

-

Solution:

-

Ensure your starting indole is of high purity. Recrystallization may be necessary if impurities are suspected.

-

Use freshly distilled POCl₃ and anhydrous DMF. Moisture can quench the Vilsmeier reagent.[1]

-

Carefully control the stoichiometry. An excess of the Vilsmeier reagent is often used, but a large excess can lead to side reactions. A molar ratio of 1.2-1.5 equivalents of the Vilsmeier reagent to 1 equivalent of the indole is a good starting point.[2]

-

2. Reaction Temperature and Time:

-

Causality: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C) to control its exothermic nature. The subsequent formylation of the indole requires elevated temperatures, but excessive heat can lead to decomposition of the starting material and product.

-

Solution:

-

Maintain a temperature of 0-5 °C during the dropwise addition of POCl₃ to DMF.

-

After the addition of the indole, allow the reaction to stir at room temperature for a period before gradually increasing the temperature. A reaction temperature of 80-90 °C is often employed for the formylation step.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can decrease the yield.

-

3. Inefficient Work-up and Product Isolation:

-

Causality: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. The product is often precipitated by neutralizing the reaction mixture. Incomplete precipitation or loss during filtration will result in a lower yield.

-

Solution:

-

After the reaction is complete, cool the mixture to room temperature before slowly quenching with a cold aqueous solution of a base, such as sodium carbonate or sodium hydroxide, until the pH is basic.[3]

-

Ensure thorough precipitation of the product. The mixture can be stirred in an ice bath to maximize precipitation.

-

Wash the collected solid with ample water to remove inorganic salts and then with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

-

Issue 2: Formation of Significant Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove by simple recrystallization. What are these likely impurities and how can I prevent their formation?

Answer:

Impurity formation is a common issue, often arising from side reactions. Understanding the potential side products is key to mitigating their formation.

1. Di-formylation and Other Side Reactions:

-

Causality: The indole nucleus is electron-rich and can undergo multiple electrophilic substitutions under harsh conditions. While the 3-position is the most reactive, di-formylation or formylation at other positions can occur, especially with a large excess of the Vilsmeier reagent or at very high temperatures. Polymerization of the starting indole can also be a competing reaction.

-

Solution:

-

Strictly control the stoichiometry of the Vilsmeier reagent.

-

Maintain the recommended reaction temperature and avoid overheating.

-

Consider a milder formylating agent if di-formylation is a persistent issue.

-

2. Oxidation of the Hydroxyl Group:

-

Causality: The 5-hydroxy group is susceptible to oxidation, especially during the work-up if not performed under an inert atmosphere. This can lead to the formation of colored byproducts.

-

Solution:

-

Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

-

The use of antioxidants in small quantities during the work-up could be explored, although this requires careful consideration to avoid introducing new impurities.

-

3. Purification Strategy:

-

Solution: If impurities are still present after optimizing the reaction conditions, column chromatography is an effective purification method. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically used.[4]

Experimental Protocol: Optimized Vilsmeier-Haack Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 5-hydroxy-2-methyl-1H-indole | 1.0 | 147.17 | 10 | 1.47 g |

| N,N-Dimethylformamide (DMF) | - | 73.09 | - | 10 mL |

| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 | 12 | 1.1 mL (1.84 g) |

| Saturated Sodium Carbonate Solution | - | - | - | As needed |

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (10 mL).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (1.2 eq, 1.1 mL) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting Vilsmeier reagent at 0 °C for an additional 30 minutes.

-

In a separate flask, dissolve 5-hydroxy-2-methyl-1H-indole (1.0 eq, 1.47 g) in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 85 °C and maintain this temperature for 5-7 hours. Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate:hexane).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium carbonate.

-

Stir the mixture until the pH is basic (pH 8-9) and a solid precipitates.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Dry the solid in a vacuum oven to obtain the crude 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualization of the Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde.

II. Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents for this synthesis?

A1: Yes, other formylating agents can be used, although the Vilsmeier-Haack reaction is one of the most common and effective methods for the formylation of indoles.[5] Alternative methods include the Duff reaction and the Reimer-Tiemann reaction. However, these methods may have their own limitations regarding regioselectivity and functional group tolerance. The choice of formylating agent will depend on the specific requirements of your synthesis and the presence of other functional groups in your starting material.

Q2: What is the expected yield for this reaction?

A2: With an optimized protocol, the yield of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde can be quite good. A patent for a similar synthesis of 5-hydroxy-1H-indole-3-carbaldehyde reports a yield of 92%.[3] However, yields can vary depending on the scale of the reaction, the purity of the reagents, and the precise reaction conditions. A yield in the range of 70-90% should be achievable with careful execution.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the synthesized 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The spectra should show characteristic peaks for the indole ring protons, the methyl group, the hydroxyl proton, and the aldehyde proton.[4]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.

Q4: Are there alternative synthetic routes to 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde?

A4: While the formylation of 5-hydroxy-2-methyl-1H-indole is a direct approach, other multi-step synthetic strategies exist. One common alternative involves the Fischer indole synthesis or the Japp-Klingemann reaction to construct the indole ring with the desired substituents already in place or in a precursor form that can be later converted to the aldehyde.[6][7] For instance, one could synthesize ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, which can then be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde.[8] The choice of synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.

Visualization of Key Reaction Intermediates

Caption: Key stages in the Vilsmeier-Haack formylation of 5-hydroxy-2-methyl-1H-indole.

III. References

-

CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. Available at:

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. Available at: [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. Available at: [Link]

-

indole-3-aldehyde - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. Available at: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. Available at: [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]

-

SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]